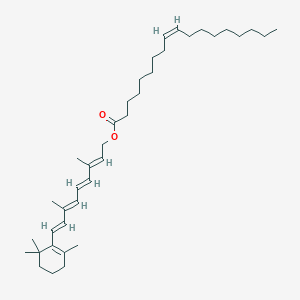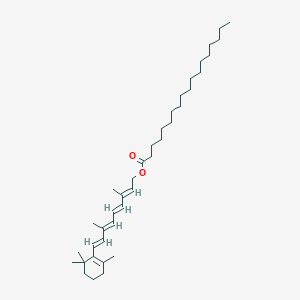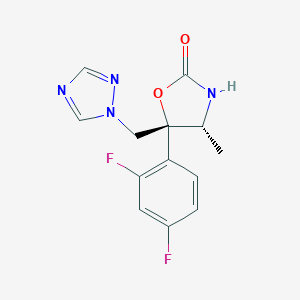
(4R,5R)-5-(2,4-Difluorophenyl)-4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-2-oxazolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "(4R,5R)-5-(2,4-Difluorophenyl)-4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-2-oxazolidinone" is a member of the oxazolidinone class of compounds, which are known for their applications in medicinal chemistry, particularly as antimicrobial agents. Oxazolidinones are characterized by their unique mechanism of bacterial protein synthesis inhibition and have been the subject of extensive research due to their therapeutic potential .
Synthesis Analysis
The synthesis of oxazolidinone derivatives often involves cyclization and rearrangement reactions. For example, the synthesis of trans-(4S,5R)-4-carboxybenzyl 5-methyloxazolidin-2-ones, which are structurally related to the compound , is achieved by starting from benzyl-N-Boc-(3R)-aminobutanoate, followed by cyclization into the corresponding aziridine and rearrangement catalyzed by Sn(OTf)2 . Similarly, enantiomerically pure 4,5-substituted 2-oxazolidinones can be synthesized using electrochemical transformations and substitution reactions with organometallic nucleophiles .
Molecular Structure Analysis
The molecular structure of oxazolidinones is crucial for their biological activity. Studies have shown that the 4-carboxy-5-substituted-oxazolidin-2-ones can control the formation of peptide bonds in a specific conformation, which is essential for their function as pseudoprolines . Additionally, the homo-oligomers of (4R)-(2-oxo-1,3-oxazolidin-4-yl)-acetic acid (D-Oxac) tend to fold into a regular helical structure, which is significant for their potential biological applications .
Chemical Reactions Analysis
Oxazolidinones participate in various chemical reactions that are important for their synthesis and functionalization. For instance, the synthesis of 5-(4-methyl-1,2,3-triazole)methyl oxazolidinones involves reactions that lead to strong in vitro antibacterial activity against pathogenic bacteria . The presence of substituents like the 4-methyl-1,2,3-triazole moiety can influence the chemical properties and biological activity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazolidinones, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For example, the 4-isopropyl-5,5-diphenyloxazolidinone has a high melting point and low solubility in organic solvents, which affects its reactivity and the conditions required for its transformations . The conformational properties of oxazolidinones, as evidenced by their ability to fold into ordered structures or helical conformations, are also critical for their function and potential applications .
科学的研究の応用
Triazole Derivatives Development The compound is related to the triazole and oxazolidinone chemical families, both of which are significant in drug development due to their broad range of biological activities. Triazoles, such as 1H-1,2,4-triazoles, are crucial in creating new drugs because they offer various structural variations, which lead to different biological activities. These compounds have been explored for their potential in treating inflammatory diseases, microbial infections, and even neglected diseases due to their antimicrobial, antiplatelet, and antitumoral properties (Ferreira et al., 2013).
Oxazolidinone-Based Antibacterial Agents Oxazolidinones, on the other hand, represent a novel class of synthetic antimicrobial agents with a unique mechanism of protein synthesis inhibition. They have shown bacteriostatic activity against significant pathogens, including drug-resistant strains. Linezolid, an oxazolidinone, has been highlighted for its effectiveness in treating infections caused by gram-positive bacteria, showcasing the potential of oxazolidinone derivatives in addressing resistant bacterial infections (Diekema & Jones, 2000). Recent studies have focused on developing new oxazolidinone derivatives with improved antibacterial activity, indicating ongoing research efforts to enhance the efficacy and safety profiles of these compounds (Poce et al., 2008).
Challenges and Innovations Despite the therapeutic potential, there are challenges in developing these derivatives, such as the emergence of drug-resistant bacteria and the adverse effects associated with long-term use. These issues underscore the importance of finding new, efficient preparation methods that consider green chemistry and sustainability while addressing the ever-evolving landscape of bacterial resistance and emerging diseases (Ferreira et al., 2013).
将来の方向性
The future directions of this compound are likely tied to its use in the synthesis of Albaconazole and potentially other antifungal medications . As our understanding of fungal infections and resistance mechanisms grows, there may be opportunities to modify this compound to create new, more effective treatments.
特性
IUPAC Name |
(4R,5R)-5-(2,4-difluorophenyl)-4-methyl-5-(1,2,4-triazol-1-ylmethyl)-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N4O2/c1-8-13(21-12(20)18-8,5-19-7-16-6-17-19)10-3-2-9(14)4-11(10)15/h2-4,6-8H,5H2,1H3,(H,18,20)/t8-,13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVPPBYFZOBSGJ-AMIZOPFISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(=O)N1)(CN2C=NC=N2)C3=C(C=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@](OC(=O)N1)(CN2C=NC=N2)C3=C(C=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60435051 |
Source


|
| Record name | FT-0666842 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60435051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4R,5R)-5-(2,4-Difluorophenyl)-4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-2-oxazolidinone | |
CAS RN |
169058-26-8 |
Source


|
| Record name | FT-0666842 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60435051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

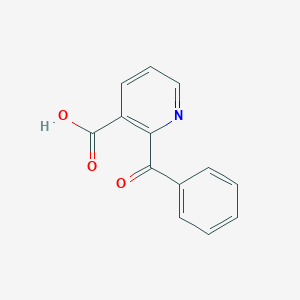
![(4S)-4-Amino-5-[[(2S)-1-[[(2S)-3-carboxy-1-[(2S)-2-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B132805.png)
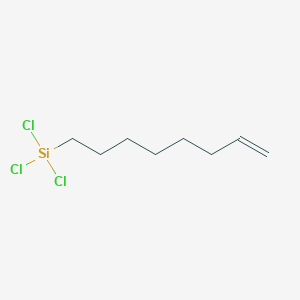
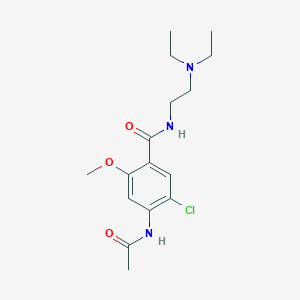
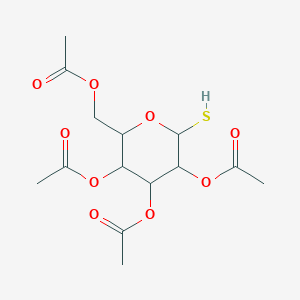
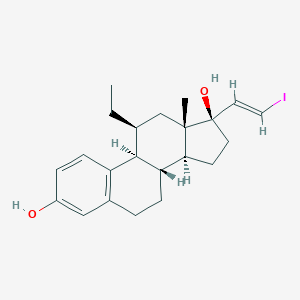
![4-[(1r)-1-Carboxyethyl]benzoic acid](/img/structure/B132819.png)
![Furo[3,4-b]pyridine-5,7-dione](/img/structure/B132826.png)
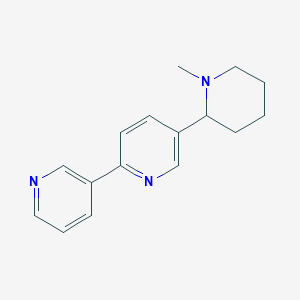
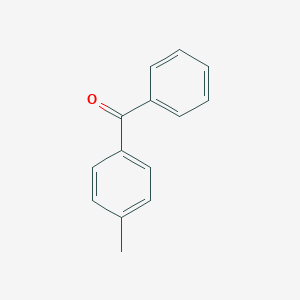
![Methyl 4-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B132842.png)
![2-Amino-4-chloro-N-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-YL)propyl]benzamide](/img/structure/B132849.png)
